Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)-
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Overview
Description
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is a polycyclic aromatic nitrogen heterocyclic compoundThis compound is often studied due to its structural relationship with other carcinogenic PAHs and its potential impact on human health and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- typically involves the use of liver microsomes from pretreated rats. The major metabolites formed include trans-DBAJAC-3,4-dihydrodiol, trans-DBAJAC-5,6-dihydro-diol, and DBAJAC-5,6-oxide . The reaction conditions often involve the use of specific inducers like 3-methylcholanthrene to enhance the metabolic activity of the liver microsomes .
Industrial Production Methods
the synthesis in a laboratory setting involves the use of high-performance liquid chromatography (HPLC) to separate and identify the metabolites .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides and phenols.
Reduction: Reduction reactions can convert it into dihydrodiol derivatives.
Substitution: It can undergo substitution reactions to form different phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3,3,3-trichloropropene-1,2-oxide and reducing agents like hydrides . The reactions typically occur under controlled laboratory conditions with specific temperature and pH requirements.
Major Products
The major products formed from these reactions include trans-DBAJAC-3,4-dihydrodiol, DBAJAC-5,6-oxide, and various phenolic compounds .
Scientific Research Applications
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- involves its metabolism to reactive intermediates that can bind to DNA and other macromolecules. These interactions can lead to mutations and potentially initiate carcinogenesis . The compound primarily targets cellular DNA, forming adducts that disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dibenz[a,h]anthracene
- Benzo[a]pyrene
- Chrysene
- Benzo[c]phenanthrene
- Dibenz[c,h]acridine
- Dibenz[a,h]acridine
Uniqueness
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is unique due to its specific structural configuration and its high tumorigenic activity compared to other similar PAHs . Its ability to form stable DNA adducts makes it a significant compound for studying the mechanisms of PAH-induced carcinogenesis .
Properties
CAS No. |
116934-99-7 |
---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),10,13,15,17,19,21-nonaene-7,8-diol |
InChI |
InChI=1S/C21H17NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-6,8-9,11,20-21,23-24H,7,10H2/t20-,21-/m1/s1 |
InChI Key |
MYHPPAFERZWUDW-NHCUHLMSSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)C(C1O)O |
Origin of Product |
United States |
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